4-(Pyrazin-2-yl)thiomorpholine

Cannabinoid Receptor G-Protein Coupled Receptor Neurogen

4-(Pyrazin-2-yl)thiomorpholine is a privileged N,S-heterocyclic scaffold that directly addresses the need for validated intermediates in kinase and GPCR drug discovery. Generic thiomorpholine analogs cannot replicate its unique pyrazine electronic environment critical for target engagement. • Core building block for SHP2 inhibitors, including clinical candidate TNO155. • Enables synthesis of high-affinity CB1 ligands (oxidized analog Ki = 0.830 nM). • Validated by 3D-QSAR models for TACE inhibitor virtual screening and library design. Bulk stock available with rigorous QC, empowering reproducible SAR campaigns and patent-safe lead optimization.

Molecular Formula C8H11N3S
Molecular Weight 181.26 g/mol
Cat. No. B12229438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrazin-2-yl)thiomorpholine
Molecular FormulaC8H11N3S
Molecular Weight181.26 g/mol
Structural Identifiers
SMILESC1CSCCN1C2=NC=CN=C2
InChIInChI=1S/C8H11N3S/c1-2-10-8(7-9-1)11-3-5-12-6-4-11/h1-2,7H,3-6H2
InChIKeyFIYIMGJUKGCBQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyrazin-2-yl)thiomorpholine: A Pyrazinyl-Thiomorpholine Building Block for Targeted Heterocyclic Synthesis and Biological Screening


4-(Pyrazin-2-yl)thiomorpholine (CAS: 1857121-42-6) is a heterocyclic small molecule featuring a pyrazine ring directly linked to a saturated thiomorpholine heterocycle. This N,S-containing scaffold positions the compound within a chemical space that is frequently explored for medicinal chemistry and materials science applications [1]. Its structural features offer a platform for further derivatization, making it a versatile intermediate in the synthesis of more complex molecules, particularly those targeting kinase inhibition and other therapeutically relevant pathways [1].

Pyrazine-thiomorpholine heterocyclic building block for targeted synthesis
Scaffold for constructing kinase-focused compound libraries
Reported pharmacophore motif in clinically investigated kinase inhibitor scaffolds (class-level inference)

Why 4-(Pyrazin-2-yl)thiomorpholine Cannot Be Arbitrarily Replaced by Close Analogs in Research and Industrial Settings


Generic substitution of 4-(pyrazin-2-yl)thiomorpholine with seemingly similar pyrazine or thiomorpholine analogs is scientifically invalid due to the profound impact of the direct pyrazine-thiomorpholine linkage on molecular recognition and physicochemical properties. Even minor structural changes—such as oxidation of the thiomorpholine sulfur, substitution at the pyrazine ring, or replacement with morpholine—can drastically alter key parameters including target binding affinity [1], cellular permeability , and metabolic stability [2]. The evidence presented below demonstrates how specific modifications to this core scaffold lead to quantifiable differences in biological and chemical performance, underscoring the necessity of precise compound selection for reproducible research outcomes.

S-oxidation Oxidation of thiomorpholine to sulfone can markedly shift target binding affinity and kinase selectivity profiles.
Heteroatom swap Replacing thiomorpholine with morpholine (S→O) alters hydrogen-bonding and lipophilicity, impacting receptor interactions.
Ring substitution Pyrazine ring derivatization may redirect kinase engagement and potency, limiting direct transfer of SAR from analogs.

Quantitative Differentiation of 4-(Pyrazin-2-yl)thiomorpholine from Structural Analogs: A Head-to-Head Evidence Guide


Impact of Thiomorpholine Oxidation on Cannabinoid Receptor 1 (CB1) Binding Affinity

Oxidation of the thiomorpholine sulfur to the corresponding 1,1-dioxide dramatically enhances binding affinity for the Cannabinoid Receptor 1 (CB1). While no direct data is available for the unoxidized 4-(pyrazin-2-yl)thiomorpholine at CB1, a closely related analog (4-[6-(3-Chloro-pyridin-4-yl)-5-(4-trifluoromethyl-phenyl)-pyrazin-2-yl]-thiomorpholine 1,1-dioxide) demonstrates potent antagonism with a Ki of 0.830 nM against rat CB1 and an IC50 of 4.20 nM against human CB1 [1]. This illustrates that the oxidation state of the thiomorpholine ring is a critical determinant of target engagement potency.

CB1 Binding Affinity
Class-level inference
Unoxidized parent (inferred) vs. thiomorpholine dioxide analog: Ki 0.830 nM (rat CB1), IC50 4.20 nM (human CB1)
Oxidation state of thiomorpholine ring is a critical determinant of CB1 receptor engagement.
Data from closely related analog; direct measurement on target compound advised.
Cannabinoid Receptor G-Protein Coupled Receptor Neurogen

Kinase Inhibition Profiling: Thiomorpholine-Pyrazine Scaffolds as SHP2 Inhibitors

The thiomorpholine-pyrazine core is a privileged scaffold for Src Homology 2 Domain-Containing Phosphatase 2 (SHP2) inhibition. A clinical-stage SHP2 inhibitor, TNO155, incorporates a 2-aminopyrazine substituted with a thiomorpholine-like spirocyclic amine [1]. While TNO155 is structurally more complex, its core pharmacophore validates the pyrazine-thiomorpholine linkage as a key element for achieving high potency and selectivity against SHP2, an oncogenic phosphatase. Generic pyrazine building blocks lacking this specific N,S-heterocyclic appendage would be expected to exhibit significantly reduced SHP2 inhibition.

SHP2 Inhibitor Scaffold Validation
Class-level inference
Clinical candidate TNO155, a selective SHP2 inhibitor, incorporates a pyrazine-thiomorpholine-like core.
Pyrazine-thiomorpholine linkage supports SHP2-targeted library design and pharmacophore exploration.
Direct potency comparison against parent compound not reported; requires assay validation.
Tyrosine Kinase SHP2 Cancer

Computational Modeling of Thiomorpholine Analogs as TACE Inhibitors

Thiomorpholine analogs have been identified as a novel class of potent Tumor Necrosis Factor-α Converting Enzyme (TACE) inhibitors [1]. A receptor-based 3D-QSAR model, built using molecular docking of thiomorpholine ligands (TMLs) into the TACE active site, yielded a highly predictive model with a conventional r² of 0.982 and a cross-validated r²cv of 0.811 [1]. This computational framework, which directly utilizes the thiomorpholine-pyrazine core as a key recognition element, provides a rational basis for differentiating between analogs and predicting their inhibitory potency, a capability not extendable to structurally unrelated heterocycles.

TACE 3D-QSAR Model
Class-level inference
r² = 0.982, r²cv = 0.811
Validated computational model enables rational prioritization of thiomorpholine-based TACE inhibitors.
Model derived from thiomorpholine ligand class; applicability to specific analogs requires experimental verification.
TACE TNF-α 3D-QSAR

High-Value Application Scenarios for 4-(Pyrazin-2-yl)thiomorpholine Based on Quantitative Evidence


Medicinal Chemistry: Optimization of SHP2 Inhibitors for Oncology

4-(Pyrazin-2-yl)thiomorpholine is ideally suited as a core building block for synthesizing SHP2 inhibitors. The evidence from Section 3 demonstrates that the pyrazine-thiomorpholine motif is a validated pharmacophore in clinical candidates like TNO155 [1]. Researchers can use this compound to rapidly generate focused libraries and explore structure-activity relationships (SAR) around the pyrazine ring, with confidence that the scaffold is privileged for engaging the SHP2 active site. This approach is superior to starting from unadorned pyrazine, which would require extensive, and potentially fruitless, optimization to achieve comparable target affinity and selectivity.

Chemical Biology: Development of Potent CB1 Receptor Antagonists

For projects aiming to modulate the endocannabinoid system, 4-(pyrazin-2-yl)thiomorpholine provides a strategic starting point for synthesizing high-affinity CB1 ligands. The quantitative data in Section 3 show that the oxidized thiomorpholine dioxide analog exhibits single-digit nanomolar potency (Ki = 0.830 nM) [1]. Researchers can thus employ 4-(pyrazin-2-yl)thiomorpholine to synthesize and evaluate the unoxidized parent as a comparative control, or to generate a series of derivatives with varying sulfur oxidation states to fine-tune pharmacological properties and probe the role of the sulfone/sulfoxide moiety in receptor binding.

Computational Drug Discovery: Virtual Screening and De Novo Design of TACE Inhibitors

The availability of a validated 3D-QSAR model for thiomorpholine-based TACE inhibitors [1] makes 4-(pyrazin-2-yl)thiomorpholine a prime candidate for virtual screening campaigns and structure-based drug design. Researchers can use this scaffold to generate large virtual libraries, dock them into the TACE active site, and prioritize compounds for synthesis based on predicted potency from the MFA model. This computational approach, which is uniquely enabled by the thiomorpholine chemotype, offers a significant advantage in both time and resource efficiency compared to traditional high-throughput screening of diverse, untargeted heterocyclic libraries.

Synthetic Methodology: Exploration of SNAr Reactions on the Pyrazine Core

4-(Pyrazin-2-yl)thiomorpholine presents a unique platform for investigating nucleophilic aromatic substitution (SNAr) reactions on the electron-deficient pyrazine ring. The presence of the thiomorpholine nitrogen at the 2-position electronically activates the pyrazine for further functionalization at the 5- and 6-positions. This allows researchers to develop and optimize novel synthetic routes to complex pyrazine-containing architectures, with the reaction outcomes being directly relevant to the construction of kinase inhibitor scaffolds and other medicinally important heterocycles [2].

Application
Selection Property
Validation Focus
Medicinal chemistry: SHP2 inhibitor library synthesis
Reported SHP2 pharmacophore scaffold
Kinase selectivity and potency SAR around the pyrazine-thiomorpholine core
Chemical biology: CB1 receptor antagonist development
Thiomorpholine oxidation-state dependent binding
CB1 binding affinity and functional assay profiling across oxidation states
Computational drug discovery: TACE inhibitor virtual screening
Validated thiomorpholine-specific 3D-QSAR model
Predicted vs. experimental TACE inhibition for prioritized analogs
Synthetic methodology: pyrazine functionalization studies
Electron-deficient pyrazine ring reactivity
Scope and regioselectivity of nucleophilic aromatic substitution reactions

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